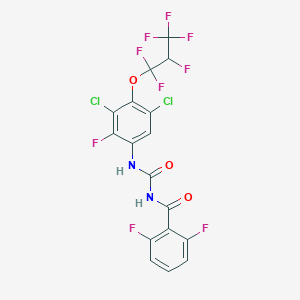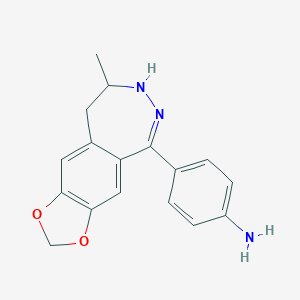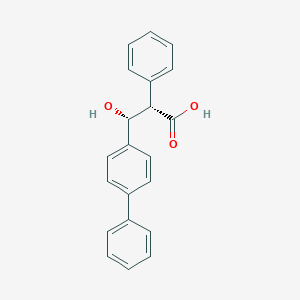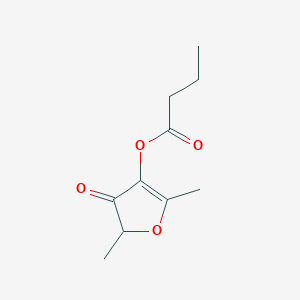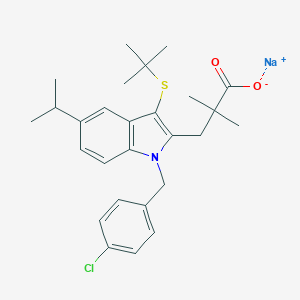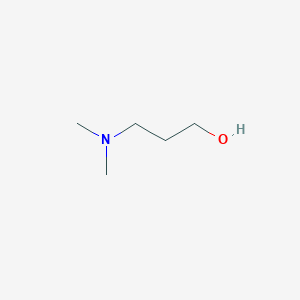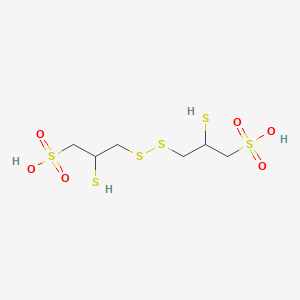
Unithiol disulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Unithiol disulfide, also known as 2,3-dimercapto-1-propanesulfonic acid (DMPS), is a chelating agent that has been widely used in scientific research to treat heavy metal poisoning. It is a water-soluble compound that can bind to heavy metals such as mercury, lead, and cadmium, and facilitate their excretion from the body. In addition to its chelating properties, Unithiol disulfide has been found to have other biochemical and physiological effects that make it a promising candidate for further research.
作用機序
The mechanism of action of Unithiol disulfide involves the formation of stable complexes with heavy metals, which are then excreted from the body through urine or feces. The compound has been found to have a high affinity for heavy metals, and can effectively remove them from the body. In addition, Unithiol disulfide has been shown to have antioxidant properties, which can help protect cells from oxidative stress.
生化学的および生理学的効果
In addition to its chelating properties, Unithiol disulfide has been found to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative stress. Unithiol disulfide has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. In addition, Unithiol disulfide has been shown to have neuroprotective properties, which can help protect the brain from damage.
実験室実験の利点と制限
The advantages of using Unithiol disulfide in lab experiments include its high affinity for heavy metals, its ability to chelate multiple heavy metals, and its antioxidant and anti-inflammatory properties. However, there are also some limitations to using Unithiol disulfide in lab experiments. For example, the compound can be toxic at high doses, and its use in humans is limited due to potential side effects.
将来の方向性
There are several future directions for research on Unithiol disulfide. One area of interest is the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Unithiol disulfide has been shown to have neuroprotective properties, and could potentially be used to slow or prevent the progression of these diseases. Another area of interest is the compound's potential as an antioxidant and anti-inflammatory agent. Unithiol disulfide could be used to develop new treatments for conditions such as arthritis and cardiovascular disease. Finally, research could be conducted to further investigate the compound's chelating properties and its potential as a treatment for heavy metal poisoning.
合成法
The synthesis of Unithiol disulfide involves the reaction of Unithiol disulfideto-1-propanol with chlorosulfonic acid. The resulting product is then neutralized with sodium hydroxide to yield Unithiol disulfide. The purity of the compound can be improved through recrystallization.
科学的研究の応用
Unithiol disulfide has been extensively used in scientific research to treat heavy metal poisoning in animals and humans. It has been shown to be effective in reducing the toxicity of heavy metals and improving the overall health of the subjects. In addition to its chelating properties, Unithiol disulfide has been found to have other biochemical and physiological effects that make it a promising candidate for further research.
特性
CAS番号 |
115681-29-3 |
|---|---|
製品名 |
Unithiol disulfide |
分子式 |
C6H14O6S6 |
分子量 |
374.6 g/mol |
IUPAC名 |
2-sulfanyl-3-[(2-sulfanyl-3-sulfopropyl)disulfanyl]propane-1-sulfonic acid |
InChI |
InChI=1S/C6H14O6S6/c7-17(8,9)3-5(13)1-15-16-2-6(14)4-18(10,11)12/h5-6,13-14H,1-4H2,(H,7,8,9)(H,10,11,12) |
InChIキー |
NJGFGARUAPDZEY-UHFFFAOYSA-N |
SMILES |
C(C(CS(=O)(=O)O)S)SSCC(CS(=O)(=O)O)S |
正規SMILES |
C(C(CS(=O)(=O)O)S)SSCC(CS(=O)(=O)O)S |
同義語 |
DMPS disulfide unithiol disulfide unitiol disulfide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B49533.png)
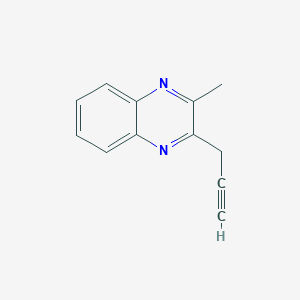
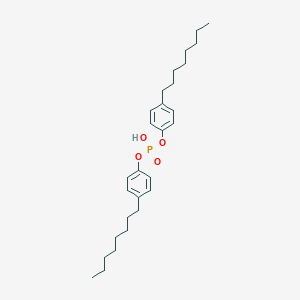
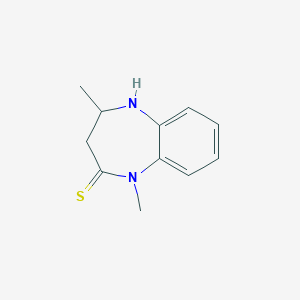
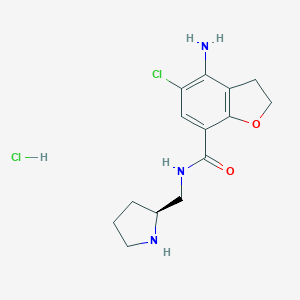
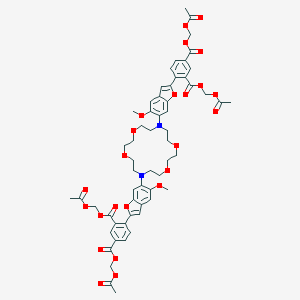
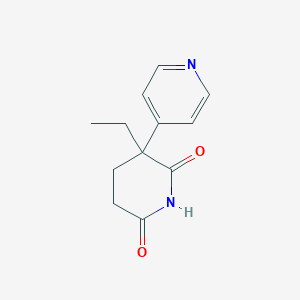
![12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid](/img/structure/B49559.png)
